molecular formula C8H8FNO2 B7980640 Methyl 5-fluoro-4-methylpicolinate

Methyl 5-fluoro-4-methylpicolinate

Cat. No.: B7980640
M. Wt: 169.15 g/mol
InChI Key: CJWQMQIEJQPIKF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-methylpicolinate is a chemical compound with the molecular formula C₇H₆FNO₂ It is a derivative of picolinic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-4-methylpicolinate typically involves the fluorination of 4-methylpicolinic acid followed by esterification. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 5-position. The resulting 5-fluoro-4-methylpicolinic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-4-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 5-fluoro-4-methylpicolinic acid.

    Reduction: 5-fluoro-4-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-4-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in drug discovery and development. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .

Comparison with Similar Compounds

    Methyl 5-fluoropicolinate: Similar structure but lacks the methyl group at the 4-position.

    Methyl 4-methylpicolinate: Similar structure but lacks the fluorine atom at the 5-position.

    5-fluoro-4-methylpicolinic acid: The carboxylic acid analog of Methyl 5-fluoro-4-methylpicolinate.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the methyl ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-fluoro-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWQMQIEJQPIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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